molecular formula C6H7NO2S B3245038 Ethyl 1,2-thiazole-4-carboxylate CAS No. 165275-43-4

Ethyl 1,2-thiazole-4-carboxylate

Cat. No. B3245038
CAS RN: 165275-43-4
M. Wt: 157.19 g/mol
InChI Key: VHXMJBAGIWBTQO-UHFFFAOYSA-N
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Description

Ethyl 1,2-thiazole-4-carboxylate is a type of organic compound that belongs to the class of thiazoles . Thiazoles are significant in medicinal chemistry and are used as a starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .


Synthesis Analysis

The synthesis of ethyl 1,2-thiazole-4-carboxylate involves several steps. The yield is typically around 50-60%, with a melting point of 160-202 °C . The reaction involves the use of petroleum ether and ethyl acetate .


Molecular Structure Analysis

The molecular formula of Ethyl 1,2-thiazole-4-carboxylate is C6H8N2O2S . The InChI Key is XHFUVBWCMLLKOZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Ethyl 1,2-thiazole-4-carboxylate is used in the synthesis of a variety of other compounds. It has been used in the synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which have shown promising therapeutic roles .


Physical And Chemical Properties Analysis

Ethyl 1,2-thiazole-4-carboxylate is a pale cream to cream to pale yellow powder . It has an assay (HPLC) of ≥97.5% and a melting point (clear melt) of 174.0-181.0°C .

Safety and Hazards

When handling Ethyl 1,2-thiazole-4-carboxylate, it’s important to ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Also, avoid ingestion and inhalation .

Future Directions

The future research directions for Ethyl 1,2-thiazole-4-carboxylate could involve the development of a pharmacophore model from these compounds to have a best lead molecule for the UDP-N . Additionally, the exploration of various targets of 2,4-disubstituted thiazoles through which they induce biological effects could be beneficial .

properties

IUPAC Name

ethyl 1,2-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-7-10-4-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXMJBAGIWBTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isothiazolecarboxylic acid, ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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